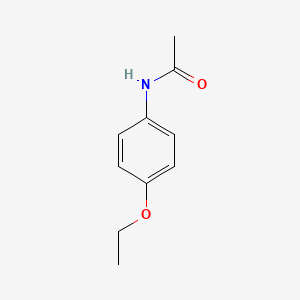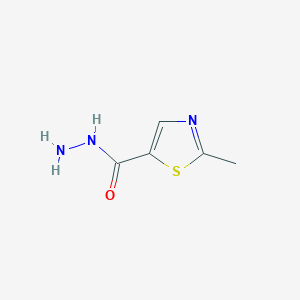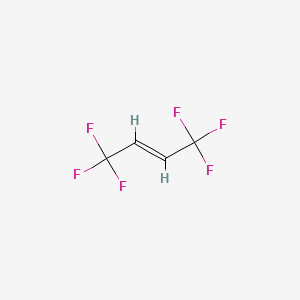
2,2,2-Trifluoroethyl
説明
“2,2,2-Trifluoroethyl” is a chemical compound that is often used as a building block in organic chemistry . It is a part of various compounds such as 2,2,2-Trifluoroethyl trifluoroacetate and (2,2,2-Trifluoroethyl)benzene . It is also used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
Synthesis Analysis
The synthesis of “2,2,2-Trifluoroethyl” involves various methods. For instance, a copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles has been developed . Another method involves the use of bis(2,2,2-trifluoroethyl)carbonate in the parallel synthesis of unsymmetrical aliphatic ureas . An oxytrifluoromethylation method has also been reported for the construction of oxazoles and furans motif .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoroethyl” can be represented by the formula CHF . The average mass of this compound is 83.033 Da and the monoisotopic mass is 83.010857 Da .
Chemical Reactions Analysis
“2,2,2-Trifluoroethyl” is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-Trifluoroethyl” include a boiling point of 62-63 ℃, a refractive index of 1.3, and a density of 1.404 g/mL at 25 ℃ .
科学的研究の応用
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including trifluoroethylation, play a crucial role in enhancing the physical, chemical, and biological properties of molecules. The development of aqueous fluoroalkylation techniques marks significant progress toward environmentally friendly synthesis, employing water as a solvent or reactant. These methods have broadened the scope of green chemistry by facilitating the efficient incorporation of fluorinated groups into target molecules under mild conditions. Such advancements are pivotal in the design of new pharmaceuticals, agrochemicals, and functional materials, showcasing the versatile applications of trifluoroethyl groups in organic synthesis (Hai‐Xia Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which include trifluoroethyl-containing compounds, has been a subject of extensive research. Studies have focused on the microbial degradation pathways of these compounds, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and degradation products of trifluoroethyl compounds is crucial for assessing their environmental impact and for the development of strategies to mitigate pollution. This research area highlights the intersection of trifluoroethyl applications with environmental science and emphasizes the need for sustainable practices in chemical manufacturing and disposal (Jinxia Liu & Sandra Mejia Avendaño, 2013).
CF Bond Activation and Synthesis of Fluorinated Compounds
Research on the activation of C-F bonds in aliphatic fluorides, including trifluoroethyl groups, has opened new avenues for synthesizing fluorinated building blocks and non-fluorinated products. These studies have led to innovative methods for transforming compounds with trifluoroethyl groups, utilizing various activation strategies such as Lewis acids, transition metals, and rare earth metals. This field of study is fundamental for developing new synthetic routes and for the creation of fluorinated molecules with enhanced properties for use in pharmaceuticals, agrochemicals, and material science (Qian Shen et al., 2015).
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles have garnered attention for their potential as anti-inflammatory and antibacterial agents. The presence of a trifluoroethyl group, particularly in strategic positions on the pyrazole nucleus, has been linked to variations in the activity profile of these compounds. This highlights the significance of trifluoroethyl and related groups in drug design, underscoring their impact on the pharmacodynamic and pharmacokinetic properties of antitubercular agents. Such research underscores the role of trifluoroethyl groups in enhancing the efficacy and safety profiles of pharmaceutical agents (Kamalneet Kaur et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLSXYRJFEOTA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl | |
CAS RN |
66711-86-2 | |
| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



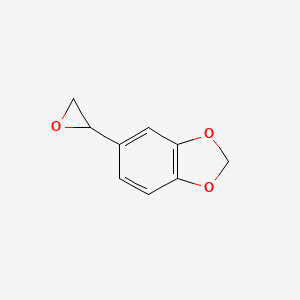
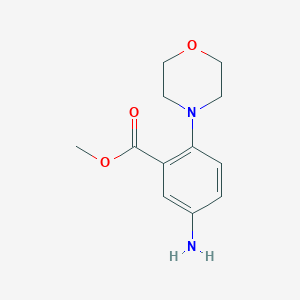
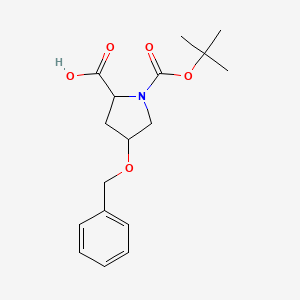
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B3425243.png)


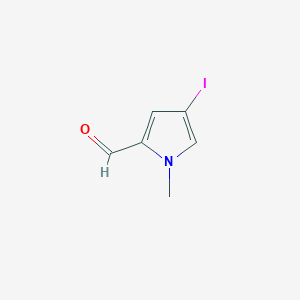
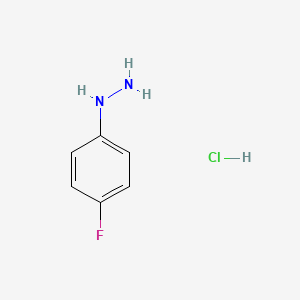
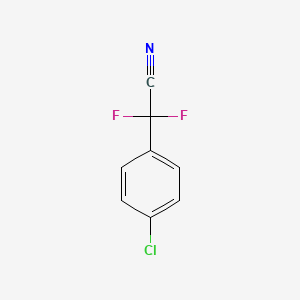
![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3425292.png)
